JNJ-38877605: A Technical Guide to c-Met Kinase Inhibition Assays
JNJ-38877605: A Technical Guide to c-Met Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to characterize the inhibitory activity of JNJ-38877605, a potent and selective c-Met kinase inhibitor. The following sections detail the mechanism of action, biochemical and cellular assay protocols, and key quantitative data, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to JNJ-38877605 and c-Met
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[2] JNJ-38877605 is a small-molecule, ATP-competitive inhibitor of c-Met, demonstrating high selectivity and potent anti-tumor activity in preclinical models.[3][4] This guide focuses on the core assays utilized to quantify the inhibitory potency of JNJ-38877605 against c-Met.
Mechanism of Action
JNJ-38877605 functions by binding to the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the phosphorylation of c-Met, thereby blocking downstream signaling pathways that contribute to tumor growth and metastasis.[2][4] The high affinity and slow reversibility of binding contribute to its potent inhibition of both HGF-stimulated and constitutively activated c-Met phosphorylation.[5]
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Quantitative Inhibitory Activity
The inhibitory potency of JNJ-38877605 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its effectiveness.
| Assay Type | Target | IC50 Value | Selectivity |
| Biochemical Assay | c-Met Kinase | 4 nM[3][6][7] | >600-fold selective over 200 other tyrosine and serine-threonine kinases.[3][7] |
| Cellular Assay | c-Met Phosphorylation | Not explicitly stated, but potent inhibition observed at 500 nM in various cell lines.[3][5] | - |
Experimental Protocols
Detailed methodologies for biochemical and cellular assays are crucial for the accurate assessment of c-Met inhibitors like JNJ-38877605.
Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Figure 2: Workflow of a biochemical c-Met kinase inhibition assay using the ADP-Glo™ format.
Materials:
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Recombinant c-Met kinase domain
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PTK substrate (e.g., Poly(Glu:Tyr 4:1))
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ATP
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JNJ-38877605
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Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
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ADP-Glo™ Kinase Assay Kit (Promega)
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384-well plates
Procedure:
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Compound Preparation: Prepare serial dilutions of JNJ-38877605 in DMSO.
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Assay Plate Preparation:
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Add 1 µL of the diluted JNJ-38877605 or DMSO (for control) to the wells of a 384-well plate.
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Prepare a master mix containing kinase assay buffer, recombinant c-Met enzyme (e.g., 4 nM), and the peptide substrate (e.g., 1 µM).
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Add 20 µL of the master mix to each well.
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-
Kinase Reaction:
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Initiate the reaction by adding 20 µL of ATP solution (final concentration of ~200 µM) to each well.
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Incubate the plate at 25°C for 90 minutes.
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-
ADP Detection:
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate at room temperature for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30 minutes.
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-
Data Acquisition: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus, the kinase activity.
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Data Analysis: Calculate the percent inhibition for each concentration of JNJ-38877605 and determine the IC50 value using a suitable non-linear regression model.
Cellular c-Met Phosphorylation Inhibition Assay (ELISA Format)
This assay measures the level of phosphorylated c-Met in whole cells, providing a more physiologically relevant assessment of inhibitor activity.
Figure 3: Workflow of a cellular c-Met phosphorylation inhibition assay using an ELISA format.
Materials:
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Cell culture medium and supplements
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JNJ-38877605
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Cell Lysis Buffer (e.g., 10 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, with protease and phosphatase inhibitors added fresh)
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Phospho-c-Met (pTyr1230/1234/1235) ELISA Kit
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96-well cell culture plates
Procedure:
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Cell Culture: Seed MKN45 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605 for a predetermined time (e.g., 3 hours). Include a vehicle control (DMSO).
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Cell Lysis:
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Aspirate the culture medium and wash the cells with cold PBS.
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Add cell lysis buffer to each well and incubate on ice.
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Centrifuge the plate to pellet cell debris.
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ELISA:
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Transfer the cell lysates to the wells of the phospho-c-Met ELISA plate.
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Follow the manufacturer's protocol for the ELISA, which typically involves incubation with capture and detection antibodies, followed by a substrate for colorimetric or fluorometric detection.
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Data Acquisition: Read the absorbance or fluorescence on a plate reader.
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Data Analysis: Normalize the phospho-c-Met signal to the total protein concentration in each lysate. Calculate the percent inhibition for each JNJ-38877605 concentration and determine the IC50 value.
Conclusion
The biochemical and cellular assays described in this guide are fundamental for the characterization of c-Met inhibitors like JNJ-38877605. The data generated from these experiments are critical for understanding the potency, selectivity, and mechanism of action of such compounds, providing a solid foundation for further preclinical and clinical development. The provided protocols offer a starting point for researchers to design and execute robust experiments to evaluate novel c-Met targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
